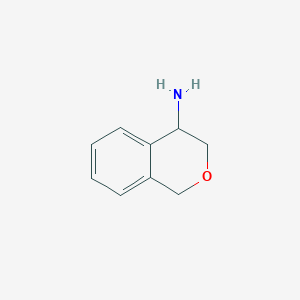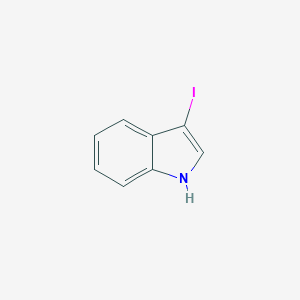
3-ヨード-1H-インドール
概要
説明
3-Iodo-1H-indole is an organic compound belonging to the indole family, characterized by the presence of an iodine atom at the third position of the indole ring. Indole derivatives are significant due to their wide range of biological activities and applications in various fields, including medicinal chemistry and material science .
科学的研究の応用
3-Iodo-1H-indole has numerous applications in scientific research:
作用機序
Target of Action
3-Iodo-1H-indole, like other indole derivatives, is known to interact with various biological targets. Indole derivatives have been found in many important synthetic drug molecules and have shown high-affinity binding to multiple receptors . .
Mode of Action
These interactions often result in changes at the molecular and cellular levels, contributing to their biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A
生化学分析
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the indole derivative.
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indole derivatives have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Indole derivatives have been shown to have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Indole derivatives are known to interact with various transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
Indole derivatives are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: 3-Iodo-1H-indole can be synthesized through several methods, including:
Sonogashira Coupling and Electrophilic Cyclization: This method involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst, followed by cyclization to form the indole ring.
Larock Annulation: This method uses hypervalent iodine reagents to facilitate the formation of the indole ring through a series of cyclization reactions.
Industrial Production Methods: Industrial production of 3-iodo-1H-indole typically involves large-scale application of the above synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.
化学反応の分析
Types of Reactions: 3-Iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-3-carboxylic acid or reduction to form indoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Indole-3-carboxylic acid.
Reduction Products: Indoline derivatives.
類似化合物との比較
- 3-Bromo-1H-indole
- 3-Chloro-1H-indole
- 3-Fluoro-1H-indole
Comparison:
- Uniqueness: The presence of the iodine atom in 3-iodo-1H-indole imparts unique reactivity compared to other halogenated indoles. Iodine is a larger atom with higher polarizability, which can influence the compound’s chemical behavior and interactions .
- Reactivity: 3-Iodo-1H-indole is more reactive in substitution reactions compared to its bromo, chloro, and fluoro counterparts due to the weaker carbon-iodine bond .
特性
IUPAC Name |
3-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVDXLYJTMHMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458781 | |
| Record name | 3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26340-47-6 | |
| Record name | 3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-iodo-1H-indole a valuable building block in organic synthesis?
A1: 3-Iodo-1H-indole serves as a crucial starting material for synthesizing diverse indole derivatives, a ubiquitous structural motif in natural products and pharmaceuticals. Its value stems from the reactivity of the iodine atom at the 3-position, which readily participates in various cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings []. These reactions enable the introduction of diverse substituents at the 3-position, offering a powerful tool for constructing complex indole-based molecules.
Q2: Can you provide an example of how 3-iodo-1H-indole is used to synthesize a specific class of compounds?
A2: Certainly! One notable example is the synthesis of β-carbolines [, ]. Researchers have successfully synthesized β-carbolines, a significant class of nitrogen-containing heterocycles, from 2-acyl-1-benzenesulfonyl-3-iodo-1H-indoles. The process involves a palladium-catalyzed coupling reaction with alkynes, followed by a 6-endo-dig cycloamination reaction, efficiently yielding the desired β-carbolines [].
Q3: How does the presence of other substituents on the indole ring affect the reactivity of 3-iodo-1H-indole?
A3: Research indicates that substituents on the indole ring, particularly at the 2-position, can significantly influence the reactivity of 3-iodo-1H-indole in cross-coupling reactions []. For instance, the presence of a nitrile group at the 2-position, as in 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles, allows for the synthesis of highly functionalized 1H-indole-2-carbonitriles through various cross-coupling reactions []. These reactions showcase how manipulating substituents on the indole core can fine-tune the reactivity of 3-iodo-1H-indole, leading to the preparation of a wider range of substituted indole derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)

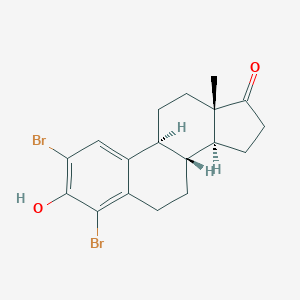
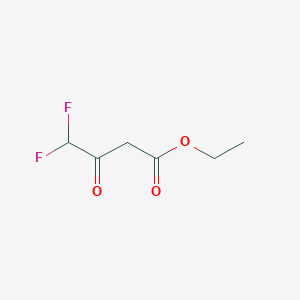
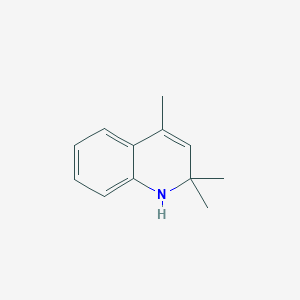
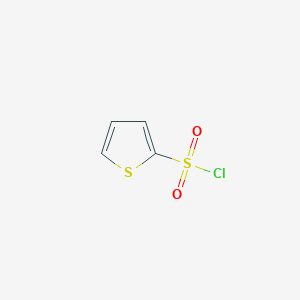
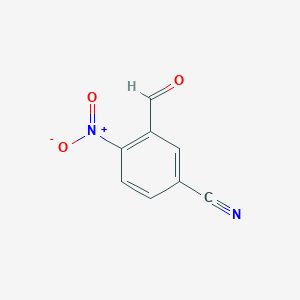
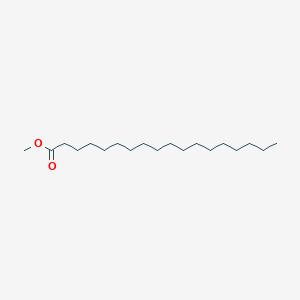
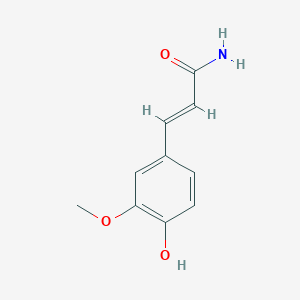
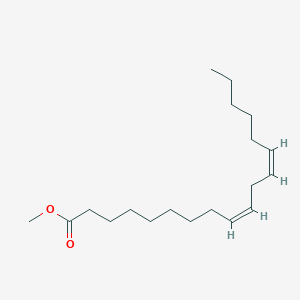
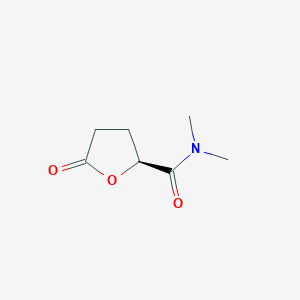

![(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid](/img/structure/B116594.png)
